1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate

Structural Differentiation Quality Control Procurement Specification

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate (CAS 1396852-69-9) is a synthetic small molecule comprising a 4‑methoxybenzothiazole heterocycle, an azetidine linker, and a 2‑bromobenzoate ester group. It belongs to the benzothiazole‑azetidine hybrid class, a scaffold widely explored in medicinal chemistry for its capacity to engage diverse biological targets.

Molecular Formula C18H15BrN2O3S
Molecular Weight 419.29
CAS No. 1396852-69-9
Cat. No. B2763359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate
CAS1396852-69-9
Molecular FormulaC18H15BrN2O3S
Molecular Weight419.29
Structural Identifiers
SMILESCOC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=CC=CC=C4Br
InChIInChI=1S/C18H15BrN2O3S/c1-23-14-7-4-8-15-16(14)20-18(25-15)21-9-11(10-21)24-17(22)12-5-2-3-6-13(12)19/h2-8,11H,9-10H2,1H3
InChIKeyZCGJSHYYBOYXAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate (CAS 1396852-69-9) – Core Structural & Procurement Identity


1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate (CAS 1396852-69-9) is a synthetic small molecule comprising a 4‑methoxybenzothiazole heterocycle, an azetidine linker, and a 2‑bromobenzoate ester group . It belongs to the benzothiazole‑azetidine hybrid class, a scaffold widely explored in medicinal chemistry for its capacity to engage diverse biological targets [1]. The compound is supplied primarily as a research‑grade intermediate with a typical purity of ≥95% , and its procurement value is tied to its distinct substitution pattern that is not replicated by generic benzothiazole or azetidine building blocks.

Why Structurally Similar Benzothiazole‑Azetidine Compounds Cannot Replace 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate


Benzothiazole‑azetidine hybrids are not functionally interchangeable because even minor peripheral modifications drastically alter electronic distribution, lipophilicity, and target engagement. The 4‑methoxy group on the benzothiazole ring acts as an electron‑donating substituent that tunes the HOMO‑LUMO gap and hydrogen‑bond acceptor capacity [1]; removing it (as in the des‑methoxy analog) reduces polar surface area and changes the molecular electrostatic potential. Concurrently, the 2‑bromobenzoate ester introduces a heavy halogen that can participate in halogen‑bonding interactions and significantly raises logP relative to the acetate analog . Substituting either functionality—even with a closely related ester—yields a compound with altered solubility, permeability, and target‑binding profile, which can invalidate structure‑activity relationship (SAR) studies and lead to inconsistent biological results.

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate – Differential Evidence vs. Closest Analogs


Molecular Weight and Formula Distinction from the Des‑Methoxy Analog

The target compound possesses a molecular weight of 419.3 g·mol⁻¹ (C₁₈H₁₅BrN₂O₃S), which is 30.0 Da heavier than the des‑methoxy analog 1‑(benzo[d]thiazol‑2‑yl)azetidin‑3‑yl 2‑bromobenzoate (389.3 g·mol⁻¹, C₁₇H₁₃BrN₂O₂S) . This difference arises from the 4‑methoxy substituent (–OCH₃) and provides a clear mass‑spectrometric and chromatographic identifier for identity verification and purity assessment during procurement.

Structural Differentiation Quality Control Procurement Specification

Predicted Lipophilicity Shift Relative to the Acetate Analog

Replacing the acetate ester with a 2‑bromobenzoate ester is expected to markedly increase lipophilicity. Consensus logP predictions (Molinspiration/ SwissADME methodology) for the target compound are estimated at ≈4.2–4.8, compared to ≈2.1–2.6 for the acetate analog 1‑(4‑methoxybenzo[d]thiazol‑2‑yl)azetidin‑3‑yl acetate (CAS 1396577‑68‑6) . This ≈2 log unit increase suggests that the 2‑bromobenzoate derivative will exhibit substantially higher membrane permeability and altered tissue distribution, a parameter critical when designing cell‑based assays or in vivo studies.

Lipophilicity Drug‑likeness Permeability

Halogen Bonding Potential from the Ortho‑Bromine Motif

The ortho‑bromine atom on the benzoyl ring introduces a σ‑hole that can form halogen bonds with carbonyl oxygens or π‑systems in protein binding sites. SAR studies on benzothiazole‑azetidine libraries indicate that halogen‑substituted benzoyl esters often exhibit enhanced target engagement relative to their non‑halogenated or para‑halogenated counterparts [1]. The ortho‑bromo configuration is structurally absent in the acetate analog and in des‑methoxy variants, providing a unique interaction geometry that is valuable for fragment‑based screening cascades.

Halogen Bonding Binding Affinity Fragment‑Based Drug Design

High‑Strength Differential Evidence Is Currently Limited

As of the present analysis, no peer‑reviewed publication or patent filing reports head‑to‑head biological activity data (IC₅₀, Kd, MIC, or cell‑based EC₅₀) for 1‑(4‑methoxybenzo[d]thiazol‑2‑yl)azetidin‑3‑yl 2‑bromobenzoate versus its closest analogs. The differentiation claims above rely on physicochemical property predictions, structural comparison, and class‑level SAR inference. Researchers requiring target‑specific potency comparisons should request custom profiling or consult the latest ChEMBL/PubChem releases, as data deposition may lag behind compound synthesis [1].

Evidence Gap Data Availability Procurement Caution

Recommended Application Scenarios for 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate Based on Differential Evidence


Screening Library Design for Fragment‑Based Drug Discovery (FBDD)

The combination of a methoxy‑substituted benzothiazole, a rigid azetidine linker, and an ortho‑bromobenzoate ester generates a three‑dimensional pharmacophore not present in simpler benzothiazole building blocks . The ortho‑bromine offers a halogen‑bonding anchor point, while the 4‑methoxy group modulates electron density on the thiazole ring [1]. Procurement of this compound for FBDD campaigns provides a chemically differentiated starting point that can be evolved through parallel synthesis of the azetidine and benzoate motifs.

Physicochemical Property Calibration in Lead Optimization

With a predicted logP ≈ 4.2–4.8, this compound occupies a lipophilicity range often associated with improved membrane permeability but also potential solubility limitations . It can serve as a reference compound for calibrating computational logP models or for benchmarking experimental permeability assays (PAMPA/Caco‑2) against the more polar acetate analog (predicted logP ≈ 2.1–2.6) . The 30 Da mass difference from the des‑methoxy analog also facilitates its use as an internal standard in LC‑MS method development [1].

Chemical Probe for Halogen‑Bonding Structure–Activity Relationship Studies

The ortho‑bromine substituent is a well‑documented halogen‑bond donor. This compound can be used in co‑crystallography or NMR‑based binding studies to investigate halogen‑bonding contributions to target affinity, alongside the non‑halogenated acetate analog as a negative control . Such head‑to‑head comparisons allow researchers to deconvolute the steric and electronic contributions of the 2‑bromobenzoate group.

Reference Material for Analytical Method Development and Quality Control

The distinct molecular ion ([M+H]⁺ m/z 419/421 due to the bromine isotope pattern) and characteristic UV absorbance from the benzothiazole chromophore make this compound a suitable reference standard for HPLC‑UV/MS method development. Its 30 Da mass offset from the des‑methoxy analog simplifies peak assignment in mixture analysis, reducing ambiguity during purity determination of benzothiazole‑azetidine compound libraries .

Quote Request

Request a Quote for 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.